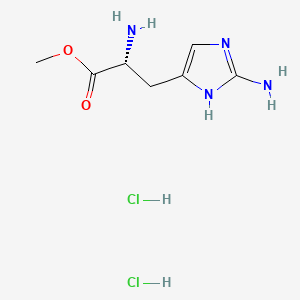
methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring and amino groups, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The product is then purified through recrystallization from hot methanol to achieve good yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as pulmonary aspergillosis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride is unique due to its specific stereochemistry and the presence of both amino and imidazole functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H14Cl2N4O2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c1-13-6(12)5(8)2-4-3-10-7(9)11-4;;/h3,5H,2,8H2,1H3,(H3,9,10,11);2*1H/t5-;;/m1../s1 |
InChI-Schlüssel |
WAQAKIPJUVXWJM-ZJIMSODOSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CN=C(N1)N)N.Cl.Cl |
Kanonische SMILES |
COC(=O)C(CC1=CN=C(N1)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


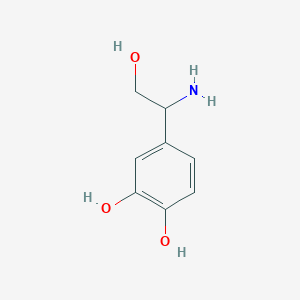
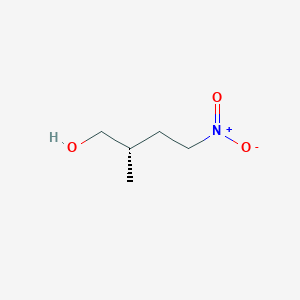
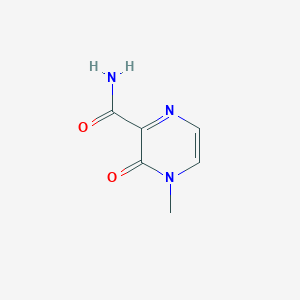
![(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid](/img/structure/B13562395.png)
![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)



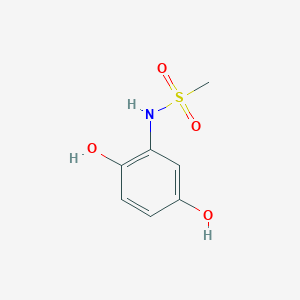
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)




